2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
2-((4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)thio)-N-Mesitylacetamide is a synthetic 1,2,4-triazole derivative characterized by:
- A 1,2,4-triazole core substituted with an amino group at position 4 and a 2-chlorophenyl group at position 3.
- A thioether linkage connecting the triazole to an acetamide moiety.
- An N-mesityl group (2,4,6-trimethylphenyl) on the acetamide.
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-6-4-5-7-15(14)20/h4-9H,10,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVHTEBSVPMJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
For instance, 2-aminothiazole derivatives have been found to decrease drug resistance in cancer cells.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as decreased drug resistance and reduced unpleasant side effects in cancer treatment.
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density suggest that it may have certain bioavailability characteristics.
Biological Activity
The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide , also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a triazole ring, an amino group, a chlorophenyl moiety, and a mesitylacetamide group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN5OS |
| Molecular Weight | 373.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 578756-90-8 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that triazole derivatives can possess antimicrobial properties. For instance:
- Mechanism : The triazole ring may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
- Case Study : A study demonstrated that similar triazole derivatives showed effective inhibition against various fungal strains, suggesting potential for this compound in antifungal drug development .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Mechanism : The presence of the chlorophenyl group may enhance interactions with specific cancer cell receptors or enzymes involved in tumor proliferation.
- Research Findings : In vitro studies have indicated that related compounds can induce apoptosis in cancer cells by activating caspase pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar triazole derivatives is essential:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | Antimicrobial | Lacks the mesityl group |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Antitumor | Contains sulfur instead of nitrogen |
| 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Antioxidant | Contains thiol group |
The biological activity of this compound likely arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole moiety could inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to specific receptors involved in signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
- Antifungal Activity : A study published in the Journal of Medicinal Chemistry reported that similar triazole compounds showed promising antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
- Anticancer Efficacy : Research in the European Journal of Pharmacology highlighted that triazoles can induce apoptosis in various cancer cell lines through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Reported Activities
Functional Group Impact Analysis
Triazole Core Modifications
- 2-Chlorophenyl vs. OLC15’s 2-pyridinyl substituent likely contributes to antagonism via altered π-π stacking interactions with insect Orco receptors .
Acetamide Tail Variations
- N-Mesityl vs. Ethyl ester (Compound 15, ): Replacing the acetamide with an ester increases solubility but may reduce target affinity due to loss of hydrogen-bonding capacity .
Pharmacological and Pharmacokinetic Insights
- Neuroprotection: Ethyl ester analogs (e.g., ) show efficacy in Parkinson’s disease models by inhibiting α-synuclein aggregation, suggesting the target compound’s acetamide group could be optimized for similar pathways with enhanced bioavailability .
- Hepatoprotection: Sodium salts of thiophene-methyl triazole derivatives () demonstrate stress-protective effects, implying that the target’s chloro group might confer analogous benefits with altered pharmacokinetics (e.g., longer half-life) .
- Anti-inflammatory Activity: Furan-2-yl analogs () highlight the importance of heterocyclic substituents in anti-exudative activity, suggesting the target’s 2-chlorophenyl group may trade anti-inflammatory potency for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
